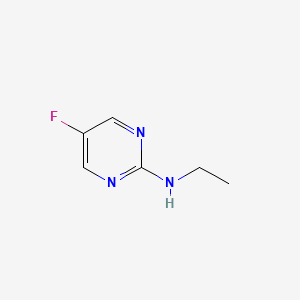

N-Ethyl-5-fluoropyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAGTLALNMXHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693781 | |

| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-10-2 | |

| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Ethyl 5 Fluoropyrimidin 2 Amine

Diverse Synthetic Routes to N-Ethyl-5-fluoropyrimidin-2-amine and Related Core Structures

The construction of the this compound scaffold can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more modern and efficient methodologies.

Traditional syntheses of N-substituted-5-fluoropyrimidin-2-amines often rely on a convergent strategy where the pyrimidine (B1678525) core is first constructed, followed by the sequential introduction of the fluorine and amine substituents. A common precursor is 2-chloro-5-fluoropyrimidine (B20137), which is commercially available. ossila.com This intermediate allows for nucleophilic aromatic substitution (SNAr) at the C2 position.

The general approach involves:

Synthesis of a 5-fluoropyrimidine (B1206419) core: This can start from materials like 5-fluorouracil (B62378), which undergoes chemical transformations to introduce a leaving group, such as a chlorine atom, at the 2- and 4-positions. unimi.itacs.org

Regioselective Amination: The resulting 2,4-dichloro-5-fluoropyrimidine (B19854) can be reacted with ethylamine (B1201723). The reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5, allowing for a degree of regioselectivity in the substitution reactions. acs.org By controlling reaction conditions, the ethylamine can be directed to the C2 position. For instance, reacting 2-Chloro-5-fluoropyrimidine with ethylamine under controlled conditions can yield the target compound.

These multi-step approaches, while reliable, can sometimes be lengthy and may require purification at multiple stages.

Instead of starting with a fluorinated precursor, the fluorine atom can be introduced onto a pre-formed pyrimidine ring using nucleophilic fluorinating agents. This is a powerful strategy, particularly for the synthesis of 18F-labeled analogs for positron emission tomography (PET).

Common nucleophilic fluorinating agents include:

Alkali metal fluorides: Potassium fluoride (B91410) (KF) or cesium fluoride (CsF) can be used to displace a suitable leaving group, such as a nitro or chloro group, from the pyrimidine ring. wipo.int

Tetrafluoroborate salts: These reagents can also serve as fluoride sources for nucleophilic substitution. wipo.int

A key challenge in nucleophilic fluorination is controlling the regioselectivity, especially on a polysubstituted pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates these SNAr reactions. ossila.com An alternative approach involves the synthesis from a fluorinated C3 building block like potassium (Z)-2-cyano-2-fluoroethenolate, which can be cyclized with amidines to form 4-amino-5-fluoropyrimidines in high yields under mild conditions. nih.gov

Direct amination methods offer a more atom-economical and streamlined approach by forming the C-N bond directly on the pyrimidine scaffold, often by activating a C-H or C-O bond.

Key techniques include:

Nucleophilic Aromatic Substitution (SNAr): As mentioned, halopyrimidines are excellent substrates for SNAr. 2-Chloro-5-fluoropyrimidine readily reacts with ethylamine, often in the presence of a base like potassium carbonate, to yield this compound. smolecule.com

Palladium-Catalyzed Amination: Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. These methods can be applied to pyrimidine chlorides or tosylates, which are highly reactive substrates. acs.org

Metal-Free Direct Amination: Recent advancements have focused on metal-free conditions. For example, pyrimidin-2-yl tosylates can be directly aminated using aqueous ammonia (B1221849) in solvents like PEG-400 without the need for a catalyst. rhhz.net Another strategy involves the direct C-H amination of pyrimidines using amidines and an oxidant. ijsat.org Some direct amination reactions can also be facilitated by coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). rsc.org

| Method | Substrate | Reagents | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyrimidines | Amine (e.g., ethylamine), Base (e.g., K₂CO₃) | Common, relies on activated halide substrate. |

| Palladium-Catalyzed Coupling | Pyrimidine halides/tosylates | Amine, Palladium catalyst, Ligand, Base | Broad scope, high efficiency, but requires metal catalyst. acs.org |

| Metal-Free Tosylate Amination | Pyrimidin-2-yl tosylates | Aqueous ammonia, PEG-400 | Avoids metal catalysts, milder conditions. rhhz.net |

| BOP-mediated Amination | Thiazolo-pyrimidinone | Amine, BOP reagent | Effective for specific heterocyclic systems. rsc.org |

Biocatalysis offers a highly selective and environmentally friendly alternative for producing chiral amines. For the synthesis of the closely related chiral analog, (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, ω-transaminases (ω-TAs) have proven to be exceptionally effective. mdpi.com

This enzymatic process involves the asymmetric transfer of an amino group from an amine donor to a prochiral ketone. A study by AstraZeneca detailed the development of an efficient process using an ω-transaminase from Vibrio fluvialis. acs.orgresearchgate.net

Key findings from the research include:

Enzyme Screening: Out of 60 transaminases screened, the ω-TA from Vibrio fluvialis with (S)-α-methylbenzylamine as the amine donor showed nearly complete conversion to the desired (S)-amine. acs.orgresearchgate.net

Process Optimization: The reaction was significantly improved by implementing a two-phase system using toluene (B28343) as an organic co-solvent. This helped to remove the acetophenone (B1666503) co-product, shifting the reaction equilibrium and protecting the enzyme. mdpi.comresearchgate.net

High Yield and Enantiopurity: The optimized process, using a commercial enzyme preparation, yielded (S)-1-(5-fluoropyrimidin-2-yl)ethylamine in 77% yield with an excellent enantiomeric excess (ee) of 99.8%. acs.orgresearchgate.net

Whole-Cell Biocatalyst: A recombinant E. coli whole-cell biocatalyst was also developed, providing a low-cost alternative that delivered the product with comparable quality. A scaled-up process with this whole-cell system achieved a 66% yield and 97.3% ee. acs.orgresearchgate.net

This biocatalytic approach highlights the power of transaminase technology for the sustainable production of high-value chiral amines. mdpi.com

The synthesis of pyrimidine derivatives is increasingly benefiting from the application of green chemistry principles to minimize environmental impact and improve efficiency. rasayanjournal.co.innih.gov Traditional methods often use hazardous solvents and reagents, but greener alternatives are gaining prominence. rasayanjournal.co.in

Green approaches applicable to pyrimidine synthesis include:

Catalysis: Utilizing catalysts, including biocatalysts like transaminases, reduces waste and enables reactions under milder conditions. mdpi.comrasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, reduce side reactions, and often improve yields. rasayanjournal.co.innih.gov

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields in various heterocyclic syntheses. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for example using "grindstone chemistry" techniques, minimizes waste and simplifies purification. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water or ionic liquids is a core principle of green chemistry. rasayanjournal.co.injmaterenvironsci.com

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction for synthesizing dihydropyrimidinones, improve efficiency by combining three or more reactants in a single step, reducing waste and saving time. rasayanjournal.co.inresearchgate.net

These sustainable techniques are being actively developed to produce pyrimidines with higher yields, reduced environmental footprints, and greater economic viability. rasayanjournal.co.inbenthamdirect.com

Chemical Reactivity and Functional Group Interconversions of the this compound Moiety

The chemical reactivity of this compound is dictated by its constituent functional groups and the electronic nature of the pyrimidine ring. The electron-withdrawing effect of the two nitrogen atoms and the fluorine atom makes the ring electron-deficient and susceptible to certain transformations.

N-Alkylation/Acylation: The secondary amine of the ethylamino group can undergo further reactions, such as alkylation or acylation, to introduce additional substituents. smolecule.com This allows for the synthesis of a diverse library of derivatives.

Reactivity of the Amino Group: The exocyclic amino group can participate in condensation reactions with aldehydes or ketones. It can also be a directing group in further electrophilic substitution on the pyrimidine ring, although the ring's electron-deficient nature makes such reactions challenging.

Displacement of Fluorine: While the C-F bond is strong, the fluorine at the 5-position can potentially be displaced by potent nucleophiles under harsh conditions, although this is less common than substitution at the 2, 4, or 6 positions.

Metabolic Transformations: In a biological context, fluoropyrimidines like 5-fluorouracil (a related compound) undergo complex metabolic transformations. mdpi.com The 5-fluoro substituent is crucial for the biological activity of many fluoropyrimidine drugs, as it blocks the enzymatic action of thymidylate synthase. mdpi.com The N-ethyl group can also be subject to metabolic N-dealkylation.

The interplay of the amino and fluoro substituents on the pyrimidine core provides a rich platform for further chemical modification and the development of new functional molecules.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring System

The pyrimidine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine chemistry. The electron-withdrawing nature of the two ring nitrogen atoms, further enhanced by the fluorine substituent, activates the pyrimidine core towards attack by nucleophiles. While the fluorine atom at the 5-position is generally less reactive towards substitution than halogens at the 2, 4, or 6 positions, its presence influences the regioselectivity of reactions involving other leaving groups. dur.ac.uk

For instance, in related 2-chloro-5-fluoropyrimidine systems, the chlorine atom is readily displaced by various nucleophiles. smolecule.com This highlights a common strategy where a more labile group is introduced at another position (e.g., C4 or C6) on the 5-fluoropyrimidine scaffold, which can then be selectively substituted. Studies on tetrafluoropyrimidine have shown that reactions with nitrogen, sulfur, and oxygen nucleophiles can be directed to achieve multisubstituted pyrimidines by understanding the regioselectivity of these processes. dur.ac.uk

The reactivity of the pyrimidine ring can be modulated by the reaction conditions. For example, base-promoted amination of polyhalogenated pyridines has been shown to be an effective method, suggesting that similar conditions could be applied to functionalize the pyrimidine core of this compound derivatives. acs.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Pyrimidine Systems

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Various amines | 5-fluoro-2-amino pyrimidines | K2CO3 | smolecule.com |

| Tetrafluoropyrimidine | N, S, O nucleophiles | Multisubstituted pyrimidines | Varies | dur.ac.uk |

Alkylation and Acylation Strategies of the Amine Functionality

The exocyclic ethylamino group of this compound provides a reactive handle for further functionalization through alkylation and acylation reactions. These transformations are crucial for building more complex molecular architectures and modulating the physicochemical and biological properties of the resulting compounds.

Alkylation of the amine can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction introduces additional alkyl groups onto the nitrogen atom, which can be important for structure-activity relationship (SAR) studies. For example, in the context of developing JAK inhibitors, N-ethylbenzamide derivatives have been synthesized through processes that involve alkylation steps. epo.org

Acylation of the amine functionality is another common strategy, typically carried out using acyl chlorides or anhydrides. This leads to the formation of amide derivatives. Such reactions have been employed in the synthesis of various biologically active molecules. For instance, acylation is a key step in the preparation of certain aminopyrimidinyl compounds. epo.org The reactivity of the amine group in acylation reactions allows for the introduction of a wide array of substituents, further expanding the chemical space accessible from this compound.

Dealkylation Reactions of N-Ethyl Pyrimidine Derivatives

The removal of the ethyl group from this compound, or more complex derivatives thereof, can be a strategic step in a synthetic sequence. This dealkylation reaction can unmask a primary amine, which can then be used for subsequent chemical modifications.

Metabolic N-dealkylation, a process that occurs in biological systems, provides insights into potential chemical methods. Cytochrome P450 enzymes, for instance, catalyze the oxidative dealkylation of alkylamines. nih.gov This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, followed by spontaneous cleavage to yield the dealkylated amine and an aldehyde (acetaldehyde in the case of de-ethylation). nih.gov

Oxidation and Reduction Reactions Involving the Pyrimidine Core and Side Chains

The pyrimidine ring and its substituents can participate in a variety of oxidation and reduction reactions, offering further avenues for structural modification.

Oxidation: While the pyrimidine ring itself is relatively electron-deficient and thus less prone to oxidation, the side chains can be oxidized. For example, the ethyl group could potentially be oxidized under specific conditions, although this is not a commonly reported transformation for this specific molecule. More relevant is the N-oxidation of the pyrimidine ring nitrogens, which can lead to pyrimidine N-oxides. These N-oxides are valuable synthetic intermediates, as the N-oxide group can activate the ring for further reactions and can be subsequently removed. nsf.gov For instance, pyrimidine N-oxides have been used in condensation reactions with aldehydes. nsf.gov

Reduction: The pyrimidine ring can be reduced under certain conditions, such as catalytic hydrogenation. This would lead to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives, significantly altering the aromaticity and geometry of the core structure. Hydrogenation is a common method for reducing aromatic systems, though pyrimidines may require specific catalysts and conditions due to their heteroaromatic nature. wikipedia.org Additionally, functional groups attached to the pyrimidine ring can be selectively reduced. For example, a nitro group, if present, could be reduced to an amine, providing a new site for functionalization.

Heterocyclization Reactions Utilizing this compound as a Building Block

This compound is a valuable synthon for the construction of fused heterocyclic systems. The presence of the reactive amine group and the potential for further functionalization of the pyrimidine ring allows it to be incorporated into larger, more complex ring systems.

One common strategy involves the condensation of the amino group with a bifunctional reagent. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a new heterocyclic ring fused to the pyrimidine core. The specific outcome of such reactions would depend on the nature of the second reactive group on the pyrimidine ring and the reagent used.

While direct examples of heterocyclization using this compound are not explicitly detailed in the search results, the synthesis of various fused pyrimidine systems from aminopyrimidine precursors is a well-established area of heterocyclic chemistry. For instance, the synthesis of poly(tetrasubstituted furan)s and other heterocyclic polymers has been achieved through multicomponent polymerization reactions, highlighting the potential for pyrimidine derivatives to be incorporated into complex macromolecular structures. nih.gov The development of novel pyrimidine derivatives as potent antitubercular agents often involves the construction of complex heterocyclic systems built upon a pyrimidine scaffold. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-fluoropyrimidine |

| Tetrafluoropyrimidine |

| 2-fluoropyridine |

| 2-aminopyridines |

| N-ethylbenzamide |

| Pyrimidine N-oxides |

| Dihydropyrimidine |

| Tetrahydropyrimidine |

| Poly(tetrasubstituted furan)s |

| Benzene |

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Investigations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the definitive structural characterization of N-Ethyl-5-fluoropyrimidin-2-amine and its analogs. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.

¹H NMR: The proton NMR spectrum is instrumental in identifying the ethyl group, which presents as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the pyrimidine (B1678525) ring exhibit chemical shifts that are significantly influenced by the electronic effects of the fluorine and amine substituents.

¹³C NMR: This technique maps the carbon skeleton of the molecule. A key diagnostic feature in the ¹³C NMR spectrum of this compound is the carbon atom bonded to fluorine (C5), which displays a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other pyrimidine ring carbons and the ethyl group carbons further confirm the molecular structure.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique. The chemical shift of the fluorine signal provides direct insight into its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons on the pyrimidine ring can be observed, offering additional structural verification.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative, 4-(Substituted-anilino)-N-ethyl-5-fluoropyrimidin-2-amine

| Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrimidine H-6 | ~8.0 (d, J ≈ 3 Hz) | - |

| Ethyl CH₂ | ~3.5 (m) | ~37.0 |

| Ethyl CH₃ | ~1.2 (t, J ≈ 7 Hz) | ~14.5 |

| Pyrimidine C-2 | - | ~158.0 |

| Pyrimidine C-4 | - | ~152.0 (d, J ≈ 15 Hz) |

| Pyrimidine C-5 | - | ~142.0 (d, J ≈ 240 Hz) |

| Pyrimidine C-6 | - | ~145.0 (d, J ≈ 12 Hz) |

Note: Data are approximate and can vary based on the specific substituent and solvent used.

Mass Spectrometry (MS) Techniques in Identifying Reaction Intermediates and Products

Mass spectrometry is indispensable for determining the molecular weights of this compound and its derivatives, as well as for identifying intermediates formed during synthesis. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that can confirm the elemental composition of a molecule.

During synthetic procedures, Electrospray Ionization (ESI) mass spectrometry is commonly used to monitor the progress of reactions by detecting the molecular ions of reactants, intermediates, and products. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, corroborating data from other spectroscopic methods.

Table 2: Representative Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Method | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

|---|---|---|---|---|

| This compound | HRMS (ESI) | C₆H₉FN₃ | 142.0775 | 142.0772 |

| 4-(4-tert-Butylphenylamino)-N-ethyl-5-fluoropyrimidin-2-amine | HRMS (ESI) | C₁₆H₂₂FN₄ | 289.1823 | 289.1825 |

Infrared (IR) Spectroscopy for Characterizing Key Functional Groups and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational bands include the N-H stretch of the amine group, C-H stretches of the ethyl group, C=N and C=C stretches of the pyrimidine ring, and the C-F stretch. Monitoring the appearance or disappearance of these bands is a common way to track the progress of a chemical reaction, for example, the acylation or alkylation of the amine group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=N/C=C (Aromatic Ring) | Stretch | 1550 - 1650 |

| C-F | Stretch | 1000 - 1250 |

Chromatographic Techniques for Purity Assessment and Isolation of Derivatives (e.g., HPLC, TLC)

Chromatographic methods are fundamental for both the purification of this compound derivatives and the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient technique used to monitor reaction progress and for preliminary purity checks. By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can readily assess the conversion.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity analysis and for the preparative isolation of compounds. Reversed-phase HPLC is commonly employed, and the purity of a sample is typically determined by integrating the peak areas in the resulting chromatogram. For compounds intended for biological screening, a purity of >95% as determined by HPLC is often a requirement.

Table 4: Example of HPLC for Purity Determination

| Technique | Column | Mobile Phase | Detection | Typical Purity |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 | Gradient of Acetonitrile/Water | UV (e.g., 254 nm) | >95% |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives

Table 5: Illustrative Crystallographic Data for a Fused Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.5 Å, b = 12.1 Å, c = 15.3 Å, β = 98.5° |

| Molecules per Unit Cell (Z) | 4 |

Note: Data are representative of a related heterocyclic structure and serve for illustrative purposes.

Theoretical and Computational Chemistry Studies of N Ethyl 5 Fluoropyrimidin 2 Amine and Its Analogs

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-Ethyl-5-fluoropyrimidin-2-amine and its analogs. scienceopen.com These methods allow for the prediction of various molecular properties that govern how these compounds interact with their biological targets.

DFT calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. bohrium.com For instance, the fluorine atom at the 5-position of the pyrimidine (B1678525) ring significantly influences the electronic properties of the molecule. Its strong electron-withdrawing nature can create a region of positive electrostatic potential on the pyrimidine ring, making it susceptible to nucleophilic attack. This is a key factor in its reactivity and potential biological activity.

Studies on similar 5-fluoropyrimidine (B1206419) derivatives, such as 5-fluorouracil (B62378), have utilized DFT to analyze their reactivity towards radicals. bohrium.com These calculations have shown that the oxidation of 5-fluorouracil can proceed through a proton-coupled electron transfer (PCET) mechanism. bohrium.com The amine group can act as a reaction site after forming a prereactive complex via a hydrogen bond. bohrium.com Frontier molecular orbital analysis of 5-fluorouracil indicated that it is more readily oxidized by certain radicals through a PCET mechanism compared to thymine (B56734) and uracil. bohrium.com

The reactivity of these compounds can be further understood by calculating various reactivity descriptors derived from DFT, such as chemical potential, hardness, and the Fukui function. These descriptors provide a quantitative measure of the molecule's propensity to donate or accept electrons and the local reactivity of different atomic sites.

Table 1: Calculated Thermodynamic Parameters for the Hydrolysis of MX4 Molecules

| Reaction | ΔH (kJ/mol) | ΔS (J/(mol·K)) | ΔG (kJ/mol) |

| CH4 + H2O → CH3OH + H2 | |||

| Calculated | 51 | 3 | 50 |

| SiH4 + H2O → SiH3OH + H2 | |||

| Calculated | -53 | 6 | -55 |

| GeH4 + H2O → GeH3OH + H2 | |||

| Calculated | -26 | 7 | -28 |

This table presents a selection of calculated thermodynamic data for the first stage of hydrolysis of methane, silane, and germane (B1219785) as an example of quantum-chemical calculations. These calculations, performed using high-precision methods, provide insights into the reaction thermodynamics. awi.de

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its analogs, docking simulations are crucial for identifying potential biological targets and understanding the key interactions that drive binding affinity.

These simulations place the ligand into the binding site of a target protein and score the different poses based on a scoring function that approximates the binding free energy. This allows for the identification of the most likely binding mode and the specific amino acid residues involved in the interaction.

For example, in the context of kinase inhibition, docking studies can reveal how the pyrimidine core of the ligand forms hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The ethylamine (B1201723) and fluoro substituents can then be explored for their roles in forming additional interactions with other parts of the binding pocket, such as hydrophobic or van der Waals interactions. The results of molecular docking studies can guide the design of new derivatives with improved potency and selectivity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Investigating Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of how the ligand and protein move and interact.

For this compound and its analogs, MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, one can assess the stability of the predicted binding pose. A stable RMSD suggests that the ligand remains tightly bound in the active site. mdpi.com

Analyze Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding. This can include changes in the conformation of the ligand, as well as movements of the protein's side chains to accommodate the ligand.

Calculate Binding Free Energies: More advanced MD techniques, such as MM/PBSA and MM/GBSA, can be used to calculate the binding free energy of the ligand-target complex, providing a more accurate prediction of binding affinity than docking scores alone. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent compounds. researchgate.net

The process of QSAR modeling involves:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds. nih.gov

Once a validated QSAR model is established, it can be used to predict the activity of virtual libraries of this compound derivatives, allowing chemists to prioritize the synthesis of the most promising candidates.

Table 2: Example of a 3D-QSAR Pharmacophore Model Validation

| Hypothesis | Cost Difference | Correlation Coefficient | RMSD |

| Hypothesis 1 | 80.03 | 0.97 | 0.83 |

This table illustrates the validation parameters for a 3D-QSAR pharmacophore model. A high cost difference, a high correlation coefficient, and a low RMSD value indicate a statistically significant and predictive model. ekb.eg

Analysis of Noncovalent Interactions and Hydrogen Bonding Networks

Key noncovalent interactions that are analyzed include:

Hydrogen Bonds: The pyrimidine ring and the ethylamine group of this compound are capable of forming hydrogen bonds with amino acid residues in the binding site of a protein. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amine hydrogen can act as a hydrogen bond donor.

Halogen Bonds: The fluorine atom at the 5-position can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring.

π-π Stacking: The aromatic pyrimidine ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Computational tools can be used to visualize and quantify these noncovalent interactions, providing a detailed understanding of the binding mode and guiding the design of derivatives that can form more favorable interactions with the target.

Structure Activity Relationship Sar Studies and Ligand Design Principles from N Ethyl 5 Fluoropyrimidin 2 Amine Derivatives

Impact of Ethyl and Fluoro Substitutions on Pyrimidine (B1678525) Core Interactions with Biological Targets

The ethyl and fluoro substituents on the pyrimidine core of N-Ethyl-5-fluoropyrimidin-2-amine play a crucial role in modulating its interactions with biological targets. The pyrimidine ring itself is a key structural element in many bioactive molecules, known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov

The fluorine atom at the 5-position of the pyrimidine ring significantly influences the molecule's electronic properties. nih.gov Its high electronegativity can alter the charge distribution across the ring, impacting how the molecule binds to target proteins. nih.gov This substitution can lead to more potent and selective inhibitors. For instance, in the development of Cyclin-dependent kinase 2 (CDK2) inhibitors, the 5-fluoro substituent was a key feature of a lead compound. mdpi.com The presence of this electronegative fluorine atom has been shown to reduce the reaction time in certain synthetic steps, indicating its influence on the reactivity of the pyrimidine core. nih.gov

The N-ethyl group at the 2-position also contributes significantly to the binding affinity and selectivity. This alkyl group can engage in hydrophobic interactions within the binding pocket of a target protein. The size, shape, and conformational flexibility of this ethyl group can be critical for achieving a precise fit with the target, thereby enhancing potency and selectivity.

Systematic Chemical Modification Strategies and Their Influence on In Vitro Biological Activities

Systematic chemical modifications of the this compound scaffold have been instrumental in developing potent and selective drug candidates. These strategies often involve altering substituents on the pyrimidine ring and the ethylamino side chain to optimize interactions with specific biological targets.

One common strategy is the nucleophilic aromatic substitution (SNAr) on the pyrimidine core. For example, the chlorine atoms on a 2,4-dichloropyrimidine (B19661) can be sequentially replaced with different amines to generate a library of derivatives. nih.govmdpi.com This approach allows for the introduction of a wide range of functional groups, enabling a thorough exploration of the chemical space around the pyrimidine core.

Another key strategy involves the modification of the side chains attached to the pyrimidine ring. In the pursuit of anti-infective agents, various pyrimidine derivatives were synthesized from aryl sulfonamides, which were then reacted with substituted 2-aminopyrimidines to produce sulfonylureas. nih.gov Furthermore, Suzuki-Miyaura coupling reactions have been employed to introduce aryl or heteroaryl groups at specific positions on the pyrimidine ring, a method that has proven effective in synthesizing focal adhesion kinase (FAK) inhibitors. nih.gov

The biological impact of these modifications is typically assessed through in vitro assays. For instance, in the development of CDK2 inhibitors, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogues were synthesized and evaluated for their inhibitory activity against a panel of CDKs. This systematic approach led to the identification of a compound with high potency and selectivity for CDK2. mdpi.com Similarly, the antiproliferative activities of novel fluorinated 6-substituted pyrrolo[2,3-d]pyrimidine anti-folates were evaluated against various tumor cell lines to establish the effect of fluorine substitutions on their targeted inhibitory activities. nih.gov

The following table summarizes the impact of systematic modifications on the biological activity of pyrimidine derivatives based on published research:

| Modification Strategy | Target/Activity | Observed Influence on Biological Activity |

| Introduction of pyrazole-derived groups | CDK2 Inhibition | Led to the discovery of potent and selective CDK2 inhibitors. mdpi.com |

| Fluorine substitution on pyrrolo[2,3-d]pyrimidines | Folate Receptor α and Proton-Coupled Folate Transporter Inhibition | Enhanced inhibitory activity and cellular uptake in tumor cells. nih.gov |

| Substitution with anilines and various amines on a dichloropyrimidine core | General Cytotoxicity | Generated compounds with varying levels of antiproliferative activity. nih.govmdpi.com |

| Coupling with arylboronate esters (Suzuki-Miyaura) | FAK Inhibition | Produced potent FAK inhibitors with strong antiproliferative effects. nih.gov |

Design Principles for Enhancing Selectivity and Affinity toward Specific Macromolecular Targets

The design of selective and high-affinity ligands based on the this compound scaffold is guided by several key principles derived from SAR studies. A primary principle is the exploitation of specific interactions within the target's binding site. This involves tailoring the substituents to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues.

For example, in the design of CDK2 inhibitors, the replacement of a phenylsulfonamide moiety with pyrazole-derived groups was envisioned to improve potency and selectivity. mdpi.com This strategic modification aimed to create new interactions within the CDK2 binding pocket that were not present with the original lead compound.

Another important design principle is the concept of pre-organization, where the ligand is designed to adopt a conformation that is complementary to the binding site with minimal entropic penalty. The rigidity or flexibility of the linker between the pyrimidine core and other functional groups can be fine-tuned to achieve this.

Furthermore, understanding and leveraging the role of the fluorine atom is critical. Its ability to modulate pKa and participate in favorable electrostatic and polar interactions can be harnessed to enhance both affinity and selectivity. The introduction of fluorine can also block metabolic pathways, leading to improved pharmacokinetic properties.

Bioisosteric Replacement Strategies Involving the this compound Moiety

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. nih.gov The this compound moiety itself can serve as a bioisostere for other chemical groups, and its components can be subject to bioisosteric replacements.

The pyrimidine ring is a well-known bioisostere for a phenyl ring. nih.gov Its ability to participate in π-stacking interactions and form hydrogen bonds makes it a suitable replacement that can also offer advantages in terms of metabolic stability and solubility.

Within the this compound scaffold, the ethylamino group or the fluoro substituent can be replaced with other groups to probe for improved interactions. For instance, in the development of CDK2 inhibitors, a bioisosteric replacement strategy was employed by substituting the phenylsulfonamide moiety of a lead compound with a variety of pyrazole-derived groups. This led to a new chemotype of inhibitors with improved potency and selectivity. mdpi.com

The application of bioisosteric replacement is a rational approach to drug design that allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic profile. The success of this strategy relies on a deep understanding of the SAR of the chemical series and the nature of the target binding site.

Investigations of Molecular and Biochemical Interactions of N Ethyl 5 Fluoropyrimidin 2 Amine Derivatives in Vitro/in Silico Focus

Mechanistic Studies of Enzyme Inhibition and Activation

Derivatives of N-Ethyl-5-fluoropyrimidin-2-amine have been extensively studied as potent enzyme inhibitors, particularly targeting various kinases involved in cell proliferation and signaling.

Kinase Inhibition Profiles and Selectivity (e.g., JAK2, CDK, MEK)

The this compound scaffold has proven to be a versatile backbone for the development of selective kinase inhibitors. Research has demonstrated that modifications to this core structure can yield compounds with high potency against specific kinase targets.

One notable derivative, 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine, emerged as a highly potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). nih.gov This compound displayed impressive inhibitory concentrations (IC50) of 0.710 nM for CDK4 and 1.10 nM for CDK6. nih.gov Its high selectivity was confirmed by testing against a broad panel of other kinases. nih.gov

Similarly, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of Janus Kinase 2 (JAK2). nih.gov One optimized compound, designated A8, showed an IC50 value of 5 nM for JAK2 kinase. nih.gov Importantly, it demonstrated significant selectivity over other members of the JAK family, with 38.6-fold selectivity for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2. nih.gov The development of such selective JAK2 inhibitors is crucial, as non-selective inhibitors have been associated with adverse side effects in clinical applications. nih.gov

The 5-fluoropyrimidine (B1206419) core is also integral to inhibitors of other kinases. A series of 2,4-dianilino-5-fluoropyrimidine derivatives showed good inhibitory activities against Anaplastic Lymphoma Kinase (ALK), including crizotinib-resistant mutant forms. nih.gov Furthermore, pyrimidine-2-amine derivatives linked to sulfonamides have been synthesized as inhibitors of the V600E mutant of B-Raf (V600EBRAF), a key enzyme in the MAPK signaling pathway. mdpi.com

Kinase Inhibition Profiles of this compound Derivatives

| Derivative Class | Target Kinase(s) | IC50 Value | Selectivity Profile | Reference |

|---|---|---|---|---|

| 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivative | CDK4 / CDK6 | 0.710 nM / 1.10 nM | High selectivity over a variety of other kinases | nih.gov |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (Compound A8) | JAK2 | 5 nM | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 | nih.gov |

| 2,4-dianilino-5-fluoropyrimidine derivative (Compound 6f) | ALK (wild-type and mutant) | Data not specified, but showed 6 times better activity in cell-based assays than crizotinib | - | nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (Compound 12l) | V600EBRAF | 0.49 µM | - | mdpi.com |

Enzyme Active Site Interactions and Binding Modes

The efficacy and selectivity of these inhibitors are dictated by their specific interactions within the ATP-binding pocket of the target kinase. Structure-activity relationship (SAR) studies have provided insights into these binding modes. For instance, in the design of selective CDK9 inhibitors based on a 2,4,5-trisubstituted pyrimidine (B1678525) scaffold, it was found that both steric and electronic properties of substituents at the C-5 position of the pyrimidine ring significantly affect potency and selectivity. cardiff.ac.uk A trifluoromethyl group at this position, for example, was not well-tolerated, likely due to steric hindrance, leading to a loss of potency against both CDK9 and CDK2. cardiff.ac.uk

In another study on CDK2/CDK9 inhibitors, the pyrimidine scaffold was identified as a privileged structure for kinase inhibition, capable of forming key interactions within the enzyme's active site. nih.gov Docking studies of V600EBRAF inhibitors revealed that the pyrimidine-2-amine core is a crucial component for binding. mdpi.com These computational models help to rationalize the observed inhibitory activity and guide the design of new, more potent compounds.

Receptor Binding Studies and Antagonist/Agonist Activity (e.g., P2X7 receptor)

Beyond enzyme inhibition, derivatives of this chemical class have been investigated as modulators of ion channels, specifically the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated cation channel implicated in inflammatory responses. nih.govnih.gov

Functional and structural studies have identified a common allosteric binding site for P2X7R-selective antagonists, located at the interface between two subunits, distinct from the ATP (orthosteric) binding site. nih.govnih.gov Research using chimeras and point mutants has mapped the binding pocket of several antagonists. nih.gov Mutations at specific residues within this intersubunit allosteric pocket, such as F88A, D92A, and F103A, consistently lead to a decrease in antagonist sensitivity, providing a diagnostic for this binding mode. nih.gov While this compound itself is not highlighted as a primary antagonist, the broader class of pyrimidine-based compounds has been explored for P2X7R antagonism. The development of potent P2X7R antagonists is an active area of research for treating inflammatory conditions.

Interactions with Nucleic Acids (DNA/RNA) as Probes or Modulators

The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA). mdpi.com Consequently, analogues of pyrimidines, including fluorinated derivatives, have been developed as agents that can interact with and modulate nucleic acid function. These compounds often act as antimetabolites in anticancer and antiviral therapies. nih.govresearchgate.net

The mechanism typically involves intracellular phosphorylation of the nucleoside analogue to its 5'-triphosphate form. nih.govresearchgate.net This activated metabolite can then act as a competitive inhibitor of viral polymerases (like reverse transcriptase or DNA polymerase) or be incorporated into the growing DNA or RNA strand. nih.gov The presence of the modified pyrimidine, such as a 5-fluoro-substituted ring, can lead to the termination of chain elongation, thereby halting viral replication or cancer cell division. nih.gov For example, the fluorinated pyrimidine analogue Elvucitabine is phosphorylated intracellularly and its active metabolite inhibits HIV reverse transcriptase by competing with natural substrates and causing DNA chain termination. nih.gov

Modulation of Cellular Pathways and Signaling Cascades (In Vitro Models)

By inhibiting specific kinases or receptors, this compound derivatives can effectively modulate downstream cellular signaling pathways.

JAK-STAT Pathway : The selective JAK2 inhibitor A8 was shown to inhibit the phosphorylation of JAK2 and its downstream substrates, STAT3 and STAT5, in a dose-dependent manner in Ba/F3 JAK2V617F cells. nih.gov This demonstrates that the compound effectively blocks the activation of the JAK2-STAT signaling pathway, which is constitutively active in certain myeloproliferative neoplasms. nih.gov

Cell Cycle Regulation : The potent CDK4/6 inhibitor (Compound 3c) directly targets key regulators of the cell cycle. nih.gov By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the G1-S phase transition and arresting cell proliferation.

MAPK Pathway : V600EBRAF inhibitors based on the pyrimidine-2-amine scaffold are designed to interrupt the MAPK/ERK signaling cascade. mdpi.com This pathway, when aberrantly activated by mutations like V600E in BRAF, drives cell proliferation in many cancers.

Molecular Mechanisms of Action in Cell-Based Assays (Excluding Clinical Outcomes)

In vitro cell-based assays confirm the molecular mechanisms inferred from biochemical studies. The kinase-inhibiting derivatives of this compound consistently demonstrate potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com

For example, the selective CDK4/6 inhibitor mentioned earlier possessed desirable antiproliferative activities in cell lines such as MCF-7 (breast cancer), Colo-205 (colon cancer), and A549 (lung cancer). nih.gov Similarly, 2,4-dianilino-5-fluoropyrimidine derivatives showed good cytotoxic activities in the H3122 cancer cell line, which harbors an ALK fusion. nih.gov Cell cycle analysis of cells treated with pan-CDK inhibitors containing a 5-fluoropyrimidine moiety showed cell cycle arrest at the G2/M phase, indicating that these compounds target proteins critical for the onset of mitosis. nih.gov These effects are a direct consequence of the on-target enzyme inhibition, leading to the blockade of essential signaling pathways and ultimately inhibiting cell growth and proliferation. nih.govnih.gov

N Ethyl 5 Fluoropyrimidin 2 Amine As a Versatile Research Scaffold and Intermediate

Utility in the Synthesis of Complex Heterocyclic Systems

The fluorinated pyrimidine (B1678525) ring is a foundational component for the construction of more elaborate heterocyclic structures. The reactivity of the N-Ethyl-5-fluoropyrimidin-2-amine scaffold allows it to be incorporated into multi-step syntheses to generate novel molecular frameworks.

One notable application is in the Staudinger [2+2] ketene-imine cycloaddition reaction. utrgv.edu For instance, a derivative, 9-ethyl-N-((5-fluoropyrimidine-2-yl) methylene)-9H-carbazole-3-amine, is synthesized by refluxing the corresponding aldehyde and amine. utrgv.edu This imine subsequently serves as a key precursor in the synthesis of various carbazole-derived beta-lactams, which are a class of bioactive heterocyclic compounds. utrgv.edu

Furthermore, the N-ethyl-5-fluoropyrimidine framework is utilized in creating multi-substituted pyrimidines. By reacting precursors like tetrafluoropyrimidine with various nucleophiles, researchers can achieve regioselective substitution to produce compounds such as 2,6-diethoxy-N-ethyl-5-fluoropyrimidin-4-amine. dur.ac.uk This demonstrates the scaffold's role in building pyrimidine rings with diverse functional groups, which is essential for exploring structure-activity relationships in drug development. core.ac.uk The synthesis of these systems often starts from versatile precursors like β-fluoroenolate salts, which can be used to construct the core 4-amino-5-fluoropyrimidine structure. researchgate.net

Role as a Building Block for Chiral Amine Derivatives

Chiral amines are indispensable building blocks in the pharmaceutical industry, forming the backbone of many modern drugs. mdpi.com The synthesis of enantiomerically pure amines from prochiral ketones is a significant challenge, and biocatalysis using enzymes like ω-transaminases (ω-TAs) has emerged as a powerful solution. mdpi.comresearchgate.net

The 5-fluoropyrimidine (B1206419) scaffold is central to the synthesis of key chiral amine intermediates. A prominent example is the asymmetric synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a crucial building block for a Janus kinase (JAK) inhibitor developed by AstraZeneca. mdpi.comresearchgate.net In this process, a ω-transaminase from Vibrio fluvialis is used to catalyze the conversion of the corresponding prochiral ketone into the desired (S)-amine with high enantiomeric purity. researchgate.net Researchers optimized this biocatalytic process, employing a two-phase system with toluene (B28343) as a co-solvent to remove the acetophenone (B1666503) co-product, achieving a 77% yield and an exceptional 99.8% enantiomeric excess (ee). researchgate.net The success of this enzymatic approach highlights the compatibility of the fluoropyrimidine core with biocatalytic systems for producing high-value chiral intermediates. mdpi.comresearchgate.net

Applications in Probe Development for Biological System Investigations

The fluorine atom is a valuable label for nuclear magnetic resonance (NMR) spectroscopy studies of biological macromolecules. nih.govoup.com Its high sensitivity and the absence of background signals in biological samples make ¹⁹F NMR an excellent tool for investigating molecular structure, dynamics, and interactions. nih.govoup.com

Contribution to the Discovery of Lead Compounds in Medicinal Chemistry Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of marketed drugs. core.ac.uk The introduction of a fluorine atom, as in this compound, is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. hyphadiscovery.com Consequently, this scaffold is a key component in the discovery of numerous lead compounds targeting various diseases.

Janus Kinase (JAK) Inhibitors: The 5-fluoropyrimidine core is integral to the design of selective JAK2 inhibitors for treating myeloproliferative neoplasms. nih.gov The chiral intermediate (S)-1-(5-fluoropyrimidin-2-yl)ethylamine is a building block for potent JAK inhibitors. mdpi.comresearchgate.net In the development of new selective JAK2 inhibitors, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were synthesized and evaluated. nih.gov One optimal compound, A8, demonstrated excellent potency against JAK2 kinase with an IC₅₀ value of 5 nM and showed significant selectivity over other JAK family members (JAK1, JAK3, and TYK2). nih.gov

Antiviral Agents: The 5-fluoropyrimidine structure is also a key feature in the development of antiviral drugs. It serves as a core fragment in inhibitors of the influenza virus polymerase PB2 subunit, such as pimodivir (B611791) (VX-787). nih.govresearchgate.net Analogs are synthesized using intermediates like ethyl (1R,2S,3S,4R)-3-((2-chloro-5-fluoropyrimidin-4-yl) amino) bicyclo[2.2.2]octane-2-carboxylate, highlighting the scaffold's importance in creating compounds with potent anti-influenza activity. nih.gov

Immune Modulators: In the search for treatments for autoimmune diseases, the 5-fluoropyrimidine scaffold has been incorporated into potential IgE/IgG receptor modulators. rsc.org A key intermediate, 7-((2-chloro-5-fluoropyrimidin-4-yl)amino)-3-methyl-2H-benzo[b] utrgv.edusigmaaldrich.comoxazin-2-one, was synthesized and underwent asymmetric hydrogenation to produce a chiral dihydrobenzoxazinone derivative. rsc.org This demonstrates the versatility of the scaffold in constructing complex molecules designed to modulate immune responses. rsc.org

Mentioned Compounds

Future Research Trajectories and Unexplored Avenues for N Ethyl 5 Fluoropyrimidin 2 Amine

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of functionalized pyrimidines often involves multi-step processes that can be resource-intensive. Future research will likely focus on developing more sustainable and efficient synthetic routes to N-Ethyl-5-fluoropyrimidin-2-amine and its derivatives.

Biocatalysis : A significant area of development is the use of enzymes to catalyze key synthetic steps. For instance, ω-transaminases have been effectively used for the asymmetric synthesis of chiral amines from corresponding ketones, offering a route to enantiopure compounds like (S)-1-(5-fluoropyrimidin-2-yl)ethylamine. dntb.gov.ua Future work could expand this biocatalytic toolbox to install the ethylamino group onto a suitable pyrimidine (B1678525) precursor with high efficiency and stereoselectivity under mild, aqueous conditions, thereby reducing reliance on traditional chemical reagents.

Flow Chemistry : Continuous flow processes offer enhanced control over reaction parameters, improved safety, and potential for facile scale-up. dur.ac.uk Investigating the synthesis of this compound using flow reactors could lead to higher yields, reduced reaction times, and minimized waste compared to batch processing. This approach is particularly advantageous for handling potentially hazardous reagents often used in fluorination and amination reactions. dur.ac.uk

Green Chemistry Approaches : Research into greener synthetic strategies, such as C-H activation or utilizing less hazardous fluorinating agents, is crucial. Traditional methods for producing fluorinated heterocycles can be harsh mdpi.comresearchgate.net; therefore, developing methodologies that proceed under milder conditions with higher atom economy will be a key objective. dur.ac.uk This includes exploring novel nucleophilic aromatic substitution (SNAr) strategies on polyfluorinated pyrimidine precursors. nih.govdur.ac.uk

Advanced Mechanistic Studies of Molecular Interactions using Biophysical Techniques

A deep understanding of how this compound and its derivatives interact with biological macromolecules at a molecular level is essential for rational drug design. Advanced biophysical techniques are critical for elucidating these mechanisms.

Structural Biology : X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its biological target. This information is invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and the role of the fluorine atom in modulating binding affinity and selectivity.

NMR Spectroscopy : Solution-state Nuclear Magnetic Resonance (NMR) can be used to study the dynamics of the interaction between the pyrimidine derivative and its target protein in a near-physiological environment. It can identify the binding interface, determine binding constants, and provide insights into conformational changes upon binding. researchgate.net

Other Biophysical Methods : Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and various forms of spectroscopy (UV-Vis, Fluorescence) can be employed to quantify the thermodynamics and kinetics of binding. nih.gov For example, studies on enzyme deactivation by co-solvents have utilized a range of biophysical methods to characterize structural changes, which could be adapted to study the compound's effect on protein stability. nih.gov These methods collectively provide a comprehensive picture of the molecular recognition events that underpin biological activity.

Exploration of New Biological Targets and Pathways for Pyrimidine Scaffolds

The pyrimidine core is present in a multitude of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents. nih.govmdpi.com A key future direction for this compound is the systematic exploration of its potential against a wider array of biological targets.

Kinase Inhibition : Many pyrimidine derivatives are potent kinase inhibitors. nih.gov Future screening of this compound and its elaborated analogues against panels of kinases could identify novel inhibitors for oncology, immunology, or inflammatory diseases. For example, derivatives have been developed as inhibitors of Janus Kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR). gsconlinepress.comnih.gov

Metabolic Pathway Modulation : Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, is a validated target for cancer and autoimmune diseases. nih.gov Given its structural motif, this compound could serve as a scaffold for developing novel DHODH inhibitors.

Anti-Infective Agents : The pyrimidine scaffold is a component of drugs targeting infectious diseases. nih.gov There is potential to discover new applications by screening against bacterial, fungal, or viral targets. For instance, pyrimidine derivatives have been investigated for activity against Mycobacterium tuberculosis. nih.gov

Recent research has highlighted the broad therapeutic potential of pyrimidine derivatives, making a compelling case for extensive biological screening of novel compounds like this compound. gsconlinepress.commdpi.comtandfonline.com

Integration of Artificial Intelligence and Machine Learning in Derivative Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. acs.org These computational tools can be powerfully applied to the development of derivatives of this compound.

Predictive Modeling : ML models, such as Random Forest or XGBoost, can be trained on existing data to predict the biological activity (e.g., pIC50 values) and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel derivatives. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. researchgate.netresearchgate.net

Generative AI for De Novo Design : Generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules. nih.gov By providing the this compound scaffold as a starting point, these algorithms can generate novel derivatives optimized for specific properties, such as high binding affinity for a target and drug-like characteristics. A recent study used a Graph Convolutional Network-based VAE to generate 59 unique drug-like molecules targeting DHODH. nih.gov

Structure-Based AI : The integration of AI with protein structure prediction tools like AlphaFold is revolutionizing structure-based drug design. researchgate.net These technologies can predict the structures of target proteins and then use docking simulations, enhanced by ML-based scoring functions, to design derivatives of this compound with optimal complementarity to the target's binding site. researchgate.net

Investigation of Material Science Applications and Supramolecular Assemblies

Beyond pharmacology, the unique structural features of this compound make it a candidate for applications in material science, particularly in the realm of supramolecular chemistry.

Crystal Engineering : The pyrimidine ring, with its hydrogen bond donors and acceptors, is an excellent building block for creating ordered solid-state structures. nih.govacs.org The N-H groups of this compound can form self-complementary hydrogen bonds, leading to the formation of dimers. acs.org Furthermore, weaker interactions, such as C-H···F and π-π stacking, can guide the assembly of these dimers into higher-order two-dimensional or three-dimensional networks. acs.org Investigating the crystallization of this compound under various conditions could yield novel crystalline polymorphs with distinct physical properties.

Organic Electronics : Self-assembling π-conjugated systems are of great interest for applications in organic electronics. Research on other pyrimidine derivatives has shown that their self-assembly can lead to the formation of supramolecular microfibers with organic light-emitting properties. mdpi.com The combination of the electron-rich pyrimidine ring and the electronegative fluorine atom in this compound could impart interesting photophysical properties, making its derivatives potential candidates for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Organogels : Certain pyrimidine derivatives functionalized with chiral spacers and long alkyl chains have been shown to act as supramolecular organogelators, forming self-assembled nanofibrous networks that can immobilize solvents. nih.gov Future research could explore the modification of this compound with appropriate functional groups to induce such gelation properties, opening up applications in soft materials and controlled-release systems.

Q & A

Q. Basic

- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery (>80%) .

- Chromatography : Normal-phase silica with ethyl acetate/hexane gradients (Rf = 0.3–0.5).

- Quality Control : Monitor by TLC (UV254) and confirm purity via ¹⁹F NMR (single peak at δ −120 ppm) .

How can computational methods complement experimental data in studying pyrimidine derivatives?

Q. Advanced

- DFT Calculations : Predict dihedral angles and compare with crystallographic data (e.g., B3LYP/6-31G* level for energy minimization) .

- Molecular Dynamics : Simulate solvent effects on solubility (e.g., logP calculations for ethyl vs. methyl analogs ).

- SAR Modeling : QSAR to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.